molecular formula C13H11N3O3 B7559330 N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide

N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide

Cat. No. B7559330
M. Wt: 257.24 g/mol
InChI Key: BGEQYHHBHYAFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide, also known as CPHPC, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications in a variety of diseases. In

Mechanism of Action

N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide binds to SAP, which is a member of the pentraxin family of proteins. SAP is involved in the clearance of apoptotic cells and the regulation of the complement system. By binding to SAP, this compound can prevent the formation of amyloid plaques and reduce the deposition of amyloid fibrils in organs. Additionally, this compound can improve insulin sensitivity and glucose tolerance by modulating the activity of adiponectin, a hormone that regulates glucose and lipid metabolism.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on SAP and adiponectin, this compound can modulate the activity of other proteins involved in inflammation and immune function. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. It can be difficult to obtain pure SAP for binding studies, and the mechanism of action of this compound is not fully understood.

Future Directions

There are several future directions for research on N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and potency. Another area of interest is the use of this compound in combination with other therapies for the treatment of diseases such as Alzheimer's disease and systemic amyloidosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other proteins involved in inflammation and immune function.

Synthesis Methods

N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can be synthesized via a multistep process involving the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 3-hydroxypyridine-2-carboxylic acid to form this compound.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. In Alzheimer's disease, this compound has been shown to bind to serum amyloid P component (SAP), a protein that accumulates in the brains of Alzheimer's patients. By binding to SAP, this compound can prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. In systemic amyloidosis, this compound has been shown to remove SAP from the circulation, which can reduce the deposition of amyloid fibrils in organs such as the liver and kidneys. In type 2 diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance.

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-12(18)8-3-5-9(6-4-8)16-13(19)11-10(17)2-1-7-15-11/h1-7,17H,(H2,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEQYHHBHYAFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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